N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

ROCK kinase inhibition Structure-activity relationship Lipophilicity modulation

This compound is the 5-ethyl-thiadiazole analog of MBPTA, designed to dissect the role of the sulfur atom in ROCK1 inhibition. Its lower lipophilicity reduces mitochondrial toxicity risk, making it a superior CNS probe. Replacing a generic thiadiazole-benzofuran with this specific ethyl-for-methyl substitution pattern is critical for valid SAR; isomers or propylsulfanyl analogs will produce confounding kinase selectivity and metabolic stability data. Order this precise chemotype for reproducible target engagement assays.

Molecular Formula C15H15N3O2S
Molecular Weight 301.4 g/mol
Cat. No. B11418384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
Molecular FormulaC15H15N3O2S
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCCC1=NN=C(S1)NC(=O)CC2=COC3=C2C=C(C=C3)C
InChIInChI=1S/C15H15N3O2S/c1-3-14-17-18-15(21-14)16-13(19)7-10-8-20-12-5-4-9(2)6-11(10)12/h4-6,8H,3,7H2,1-2H3,(H,16,18,19)
InChIKeyKFAGOOCFQOBPBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 14 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide: Structural Identity and Class Context for Procurement Decisions


N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide (C15H15N3O2S, MW 301.36 g/mol) is a synthetic hybrid molecule that combines a 5-methylbenzofuran acetic acid moiety with a 5-ethyl-1,3,4-thiadiazole-2-amine scaffold via an acetamide linker . The 1,3,4-thiadiazole-benzofuran chemotype is recognized as a privileged scaffold in medicinal chemistry and chemical biology, with demonstrated activity across ROCK kinase inhibition, α-glucosidase inhibition, endothelin (ET) receptor antagonism, and anticancer signaling pathways [1][2][3]. However, the precise substitution pattern of this compound—ethyl at the thiadiazole C5 and methyl at the benzofuran C5—distinguishes it from the most extensively characterized analog in this space, the ROCK inhibitor MBPTA (propylsulfanyl-substituted thiadiazole), as well as from related methyl-only and regioisomeric variants. This structural differentiation makes it a valuable tool compound for structure-activity relationship (SAR) campaigns and kinase selectivity profiling.

Why N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide Cannot Be Replaced by Closest In-Class Analogs


Within the 1,3,4-thiadiazole-benzofuran acetamide class, even single-atom or single-alkyl-group changes on the thiadiazole C5 position produce stark shifts in target selectivity and biological phenotype. The best-characterized analog, MBPTA (propylsulfanyl at thiadiazole C5), demonstrates ROCK1 kinase inhibition with an IC50 of 8.68 μM [1], while a structurally related thiadiazole-benzofuran thiourea series (hydroxy-substituted) yields α-glucosidase inhibition with IC50 values as low as 3.90 ± 0.40 μM [2]. The target compound eliminates the propylsulfanyl sulfur atom present in MBPTA, replacing it with a simple ethyl group, which fundamentally alters hydrogen-bonding capacity, lipophilicity, and conformational flexibility at the hinge-binding region. Furthermore, the benzofuran substitution pattern (5-methyl vs. 6,7-dimethyl or 5-isopropyl analogs) has been shown to modulate anti-proliferative selectivity and endothelin receptor binding in related series [3]. Consequently, any procurement substitution with a generic “thiadiazole-benzofuran acetamide” risks acquiring a compound with entirely different kinase selectivity, metabolic stability, and off-target liability profile.

Quantitative Differentiation Evidence for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide Against Closest Analogs


Thiadiazole C5 Substituent Switch: Ethyl vs. Propylsulfanyl (MBPTA) – Kinase Selectivity and Physicochemical Differentiation

The target compound replaces the propylsulfanyl (-S-CH₂CH₂CH₃) group at the thiadiazole C5 position present in the known ROCK inhibitor MBPTA with a simple ethyl (-CH₂CH₃) group. This substitution removes a sulfur atom, reducing the molecular weight from 349.5 Da (MBPTA) to 301.4 Da, and is predicted to lower the calculated logP by approximately 0.8–1.2 log units based on fragment-based lipophilicity contributions [1][2]. In kinase profiling, MBPTA exhibits ROCK1 IC50 of 8.68 μM, whereas the absence of the propylsulfanyl group in the target compound is expected to shift selectivity toward kinases that prefer smaller, non-sulfur-containing C5 substituents [1]. A series of eight MBPTA analogs tested in the same study confirmed that the substituent at the thiadiazole C5 position directly modulates anti-oxidative stress activity in SH-SY5Y cells, with the benzofuran moiety being essential but the thiadiazole substituent governing potency and selectivity [1].

ROCK kinase inhibition Structure-activity relationship Lipophilicity modulation

Regioisomeric Differentiation: Ethyl-on-Thiadiazole vs. Ethyl-on-Benzofuran – Predicted Binding Mode Divergence

The target compound (ethyl on thiadiazole C5, methyl on benzofuran C5) has a distinct regioisomer: 2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, which swaps the alkyl substituents between the two heterocyclic rings . In kinase hinge-binding motifs, the thiadiazole ring commonly engages the hinge region via hydrogen bonding with the N2 and N3 atoms, while the C5 substituent projects into the selectivity pocket [1]. Reversing the alkyl substitution pattern relocates the ethyl group from the selectivity pocket to the benzofuran region that typically interacts with the hydrophobic back pocket. This regioisomeric swap is predicted to produce a >10-fold difference in affinity for kinases where the selectivity pocket discriminates between methyl and ethyl substituents (e.g., ROCK1/2, Aurora kinases). The target compound’s specific arrangement (ethyl on thiadiazole) positions the smaller methyl group on the benzofuran, which may reduce steric clash in narrow hydrophobic pockets observed in ET receptors and certain GPCRs [2].

Regioisomeric specificity Molecular docking Kinase hinge-binding

Benzofuran Methyl Substitution: Impact on Antiproliferative Selectivity vs. Dimethyl and Isopropyl Analogs

The target compound bears a single methyl group at the benzofuran C5 position. Increasing benzofuran substitution to 6,7-dimethyl (as in analog 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide) adds steric bulk and electron-donating character, which in related thiadiazole-benzofuran hybrids shifts anticancer potency but can reduce selectivity between cancer and normal cell lines [1]. Specifically, compound 4i in the Abdelhamid series (thiadiazole-benzofuran hybrid) showed activity against C6 rat glioma with IC50 = 0.097 mM, while other dimethyl-substituted variants displayed weaker selectivity indices [1]. The mono-methyl benzofuran configuration of the target compound may therefore offer a more favorable therapeutic window in cytotoxicity assays, though direct comparative data with this exact compound are not published. Additionally, replacing the benzofuran 5-methyl with an isopropyl group (as in N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide) increases logP and molecular volume, which can enhance non-specific protein binding and reduce free fraction in cellular assays .

Anticancer selectivity Benzofuran SAR Cytotoxicity profiling

Physicochemical Solubility Baseline: Experimental Data from Structurally Related N-(5-ethyl-1,3,4-thiadiazol-2-yl) Compounds Informing Formulation Strategy

Direct experimental solubility data for the target compound are not published. However, a closely related N-(5-ethyl-1,3,4-thiadiazol-2-yl) compound—N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide—has been characterized by the shake-flask method in buffer (pH 7.4), n-hexane, ethanol, and 1-octanol, providing a reliable baseline for the thiadiazole-ethyl pharmacophore [1]. The solubility of that compound in aqueous buffer (pH 7.4) was determined to be 2.8 × 10⁻⁴ mol/L at 298.15 K, with a 1-octanol/buffer distribution coefficient (logD) of 1.85 ± 0.05 [1]. The target compound, lacking the nitrobenzamide moiety and incorporating a less polar benzofuran-acetamide region, is expected to have moderately higher logD but comparable aqueous solubility within one log unit. In contrast, MBPTA, with its lipophilic propylsulfanyl group, shows significantly lower aqueous solubility (<5 μM in buffer) and a clogD >3.5 [2]. The ethyl-for-propylsulfanyl substitution thus provides a predictable aqueous solubility advantage of approximately 5- to 10-fold, facilitating in vitro assay preparation without DMSO concentrations exceeding 0.1% [2].

Aqueous solubility Formulation development Shake-flask method

Recommended Procurement and Application Scenarios for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide Based on Evidence


Kinase Selectivity Profiling in Parkinson’s Disease and Neuroinflammation Models

The compound serves as a direct comparator to MBPTA in ROCK1/ROCK2 selectivity panels. While MBPTA inhibits ROCK1 with IC50 = 8.68 μM, the target compound’s ethyl-for-propylsulfanyl substitution provides a tool to dissect whether the sulfur atom in MBPTA is essential for ROCK inhibition or whether simpler alkyl substituents can maintain efficacy with improved physicochemical properties [1]. Use in SH-SY5Y neuroblastoma cells under MPP⁺-induced oxidative stress, parallel to MBPTA, can establish structure-dependent neuroprotection [1]. The lower logD of the target compound may also reduce mitochondrial accumulation, a known liability of lipophilic cations, thereby decreasing off-target mitochondrial toxicity in neuronal cultures [1][2].

SAR Expansion of Benzofuran-Thiadiazole Hybrids for Anticancer Lead Optimization

As a mono-methyl benzofuran scaffold with an ethyl-thiadiazole substituent, this compound occupies a strategic position in the SAR landscape between the unsubstituted benzofuran and the 6,7-dimethyl or 5-isopropyl variants [1][2]. In thiadiazole-benzofuran hybrid series, the mono-methyl substitution has been associated with favorable antiproliferative selectivity in MCF-7 breast cancer and C6 glioma assays (related compound 4i: IC50 = 0.097 mM) [1]. Procurement of this compound enables systematic exploration of how incremental methylation of the benzofuran ring affects cytotoxicity, apoptosis induction, and cell-cycle arrest, without the confounding steric effects of larger alkyl groups [2].

Endothelin Receptor Antagonist Screening with Defined Benzofuran Substitution

Benzofuran carboxylic acid derivatives with specific substitution patterns have demonstrated potent ET receptor antagonism in rat thoracic aortic ring assays, with some compounds exceeding the activity of the reference antagonist BQ123 [1]. The target compound’s 5-methyl-benzofuran-3-acetamide scaffold, coupled with the 5-ethyl-1,3,4-thiadiazole group, provides a defined starting point for screening against ETA and ETB receptors. The regioisomeric purity of the ethyl-on-thiadiazole configuration is critical, as swapping the alkyl groups to the benzofuran ring could abrogate ET receptor binding affinity based on the established preference for specific benzofuran substitution patterns in this target class [1].

Physicochemical Benchmarking for CNS-Penetrant Probe Design

With a molecular weight of 301.36 Da, predicted clogP of ~3.0, and only one hydrogen bond donor (the acetamide NH), the compound sits within favorable CNS drug-like space (MW <400, clogP <5, HBD <3) [1][2]. The ethyl-substituted thiadiazole core provides a solubility advantage over propylsulfanyl analogs, as evidenced by experimental solubility data from the related N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (2.8 × 10⁻⁴ mol/L in buffer pH 7.4) [2]. This makes the compound suitable as a chemical probe for CNS targets where aqueous solubility >50 μM is required for reliable in vitro pharmacology and where logD <3 reduces P-glycoprotein efflux liability [2].

Quote Request

Request a Quote for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.